molecular formula C20H15Cl2NO2S2 B4629262 3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4629262
M. Wt: 436.4 g/mol
InChI Key: COVOOJUONFCUBA-WOJGMQOQSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of thiourea with various aldehydes to form Schiff bases, which are then treated with thioacetic acid in the presence of a catalytic amount of anhydrous ZnCl2 to yield thiazolidinone derivatives (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010). This methodology provides a versatile approach for the synthesis of a wide range of thiazolidinone compounds with potential biological activities.

Molecular Structure Analysis

For thiazolidinone derivatives, the molecular structure is characterized using analytical and spectral data, including X-ray single crystal diffraction, NMR (1H, 13C), and sometimes computational studies to compare theoretical and experimental geometrical parameters (N. Khelloul, K. Toubal, N. Benhalima, 2016). These analyses provide insights into the conformation, stereochemistry, and electronic structure of thiazolidinone derivatives.

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, reflecting their chemical properties. They can participate in nucleophilic addition reactions, Knoevenagel condensation, and cycloaddition reactions, among others, to form a wide range of structurally diverse compounds with potential biological activities (R. El Ajlaoui, Amiri Ouafa, Souad Mojahidi, 2015). These reactions highlight the chemical versatility and reactivity of thiazolidinone derivatives.

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. The X-ray crystallography provides detailed information about the crystal structure, which is essential for understanding the solid-state properties and designing compounds with desired physical characteristics (N. Khelloul, K. Toubal, N. Benhalima, 2016).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives are closely related to their reactivity and biological activities. These properties can be explored through various chemical reactions, including condensation, cyclization, and halogenation, which are pivotal in the synthesis of novel compounds with potential pharmacological applications (Heba A. Elhady, 2015).

Scientific Research Applications

Chemical Reactions and Synthesis

  • The reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been studied, leading to the formation of compounds with potential for further chemical applications. The structural details of these compounds were confirmed through spectral data, highlighting the versatility of thiazolidine derivatives in chemical synthesis (Kandeel & Youssef, 2001).

Ligands for Catalyzed Reactions

  • Enantiopure oxazolidine-thioether and thiazolidine-alcohol ligands derived from L-cysteine and L-methionine were synthesized and applied in palladium-catalyzed allylations, demonstrating their potential as ligands in asymmetric synthesis (Schneider et al., 2004).

Structural and Optical Properties

  • The crystal structure and Hirshfeld surface analysis of a thiazolidin-4-one derivative were carried out, offering insights into its geometric parameters and intermolecular contacts. Such studies are foundational for understanding the physical properties and potential applications of these compounds (Khelloul et al., 2016).

High-Performance Thermosets

  • Novel benzoxazine monomers containing allyl groups have been synthesized, demonstrating that these compounds form thermosets with excellent thermomechanical properties. This suggests potential applications in materials science, especially in developing materials that require high thermal stability (Agag & Takeichi, 2003).

Eco-friendly Oxidation Protocol

  • A water-soluble derivative of o-iodoxybenzoic acid was used to oxidize allylic and benzylic alcohols in an eco-friendly manner, highlighting the compound's utility in green chemistry applications (Thottumkara & Vinod, 2002).

properties

IUPAC Name

(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO2S2/c1-2-9-23-19(24)18(27-20(23)26)11-13-3-6-15(7-4-13)25-12-14-5-8-16(21)17(22)10-14/h2-8,10-11H,1,9,12H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVOOJUONFCUBA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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